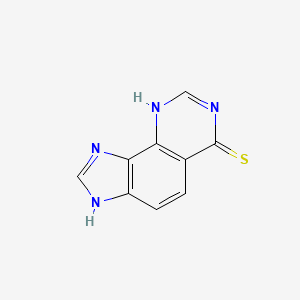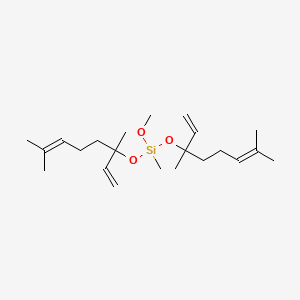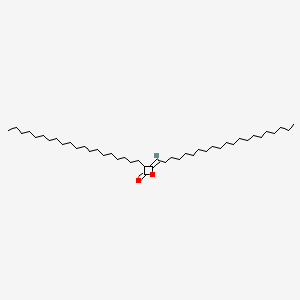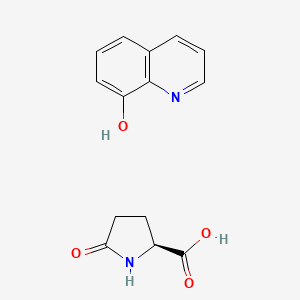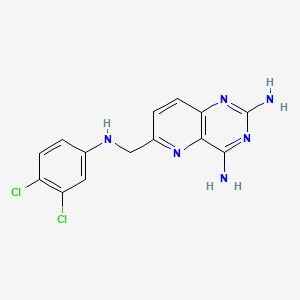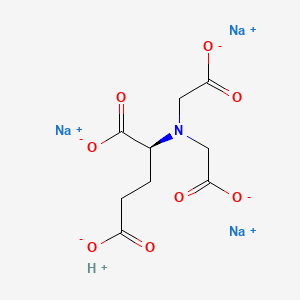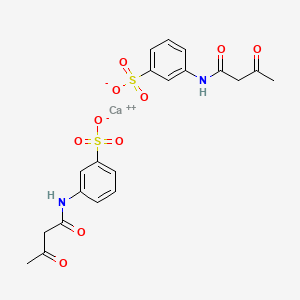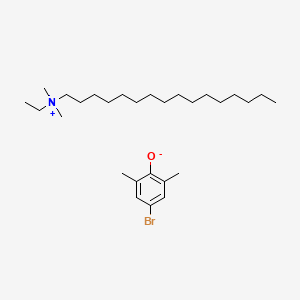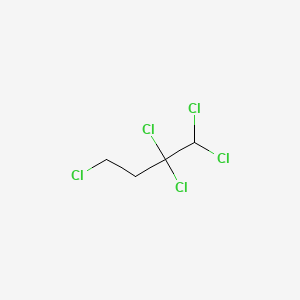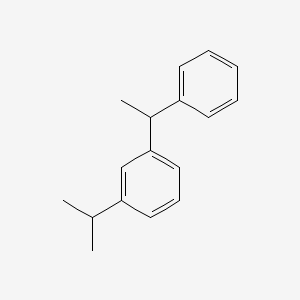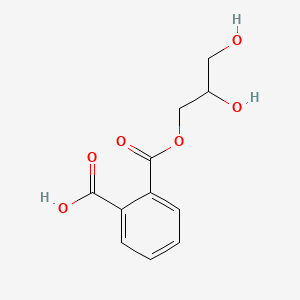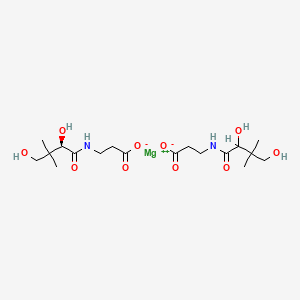
(R)-N-(2,4-Dihydroxy-3,3-dimethylbutyryl)-beta-alanine, magnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 265-497-0, also known as bismuth tetroxide, is a chemical compound with the molecular formula BiO2. It is a compound of bismuth in its +4 oxidation state. Bismuth tetroxide is known for its unique properties and applications in various fields, including chemistry, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bismuth tetroxide can be synthesized through various methods. One common method involves the oxidation of bismuth(III) oxide (Bi2O3) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or ozone (O3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of bismuth tetroxide.
Industrial Production Methods
In industrial settings, bismuth tetroxide is produced by the controlled oxidation of bismuth metal or bismuth(III) oxide. The process involves the use of high-temperature furnaces and oxidizing agents to achieve the desired oxidation state. The resulting bismuth tetroxide is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth tetroxide undergoes several types of chemical reactions, including:
Oxidation: Bismuth tetroxide can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as bismuth(III) oxide.
Substitution: Bismuth tetroxide can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3), and other strong oxidizing agents.
Reduction: Reducing agents such as hydrogen gas (H2) or carbon monoxide (CO).
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Bismuth(III) oxide (Bi2O3) and elemental bismuth.
Substitution: Substituted bismuth compounds with different functional groups.
Applications De Recherche Scientifique
Bismuth tetroxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties and its use in biological assays.
Medicine: Studied for its potential use in medical imaging and as a component in pharmaceuticals.
Industry: Utilized in the production of ceramics, glass, and other materials due to its unique properties.
Mécanisme D'action
The mechanism of action of bismuth tetroxide involves its ability to undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, nucleic acids, and lipids, leading to oxidative stress and potential antimicrobial effects. The exact molecular pathways involved in these interactions are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bismuth(III) oxide (Bi2O3): A lower oxidation state compound of bismuth with different properties and applications.
Bismuth subnitrate (Bi5O(OH)9(NO3)4): Another bismuth compound with distinct chemical and physical properties.
Bismuth subsalicylate (C7H5BiO4): Commonly used in medicine for its antimicrobial and anti-inflammatory properties.
Uniqueness
Bismuth tetroxide is unique due to its higher oxidation state and its ability to participate in a wide range of chemical reactions
Propriétés
Numéro CAS |
65135-27-5 |
|---|---|
Formule moléculaire |
C18H32MgN2O10 |
Poids moléculaire |
460.8 g/mol |
Nom IUPAC |
magnesium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Mg/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t7-;;/m0../s1 |
Clé InChI |
ONSCBWDZUUNMMK-KLXURFKVSA-L |
SMILES isomérique |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Mg+2] |
SMILES canonique |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


